Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate
Description
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A 1,3,4-oxadiazole ring, known for its electron-deficient nature and role in enhancing metabolic stability.
- A sulfanylbutanoyl linker that bridges the oxadiazole and benzoate groups, likely influencing solubility and molecular flexibility.
- An ethyl 4-aminobenzoate ester, which may modulate pharmacokinetic properties such as lipophilicity and membrane permeability.
Its structural complexity positions it as a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications, though specific biological data are absent in the evidence.
Properties
Molecular Formula |
C23H20ClN3O4S2 |
|---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
ethyl 4-[4-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoylamino]benzoate |
InChI |
InChI=1S/C23H20ClN3O4S2/c1-2-30-22(29)14-9-11-15(12-10-14)25-18(28)8-5-13-32-23-27-26-21(31-23)20-19(24)16-6-3-4-7-17(16)33-20/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,25,28) |
InChI Key |
KVJVNPMGPZGHLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of 3-chloro-1-benzothiophene, which is then subjected to various functional group transformations to introduce the oxadiazole ring and the sulfanyl group. The final steps involve the coupling of the intermediate with ethyl 4-aminobenzoate under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group on the benzothiophene can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also interact with biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from the evidence. Below is a comparative analysis:
Table 1: Comparative Analysis of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate and Related Compounds
Key Observations
Structural Diversity and Bioactivity: The target compound’s benzothiophene-oxadiazole core distinguishes it from ’s chlorophenyl-oxadiazole derivatives. The benzothiophene’s larger aromatic surface may enhance hydrophobic interactions in biological targets compared to simpler chlorophenyl groups .
Synthetic Flexibility: The sulfanylbutanoyl linker in the target compound mirrors the sulfanyl acetamide group in ’s derivatives, suggesting shared strategies for modular synthesis. However, the use of 3-chloro-benzothiophene as a starting material introduces synthetic challenges compared to 4-chlorobenzoic acid .
Biological Potential: While the target compound’s activity is unreported, structurally similar oxadiazole-thioether derivatives (e.g., 6f/6o) demonstrate antimicrobial efficacy with low hemolytic toxicity, implying a promising trajectory for further testing . Benzothiazole analogs () highlight the importance of sulfur-containing heterocycles in drug design, though their substitution patterns (e.g., oxobutanoate vs. benzoate) alter metabolic stability .
Physicochemical Trade-offs: The ethyl benzoate group in the target compound likely balances lipophilicity and hydrolytic stability, whereas azetidinone-based BT-4/BT-5 () may prioritize hydrogen-bonding capacity for target engagement .
Biological Activity
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The compound's molecular formula is and it features a unique combination of a benzothiophene moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of sulfur in the structure may contribute to its antimicrobial properties.
Synthesis
The synthesis of this compound involves multiple steps, often starting from readily available precursors such as benzothiophene derivatives and oxadiazole intermediates. The general synthetic route includes:
- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Coupling Reactions : The oxadiazole derivative is then coupled with an amine to form the desired benzoate structure.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 29a | S. aureus | 0.25 µg/mL |
| 29b | MRSA | 0.125 µg/mL |
| IVe | E. coli | 0.5 µg/mL |
| IVh | Pseudomonas aeruginosa | 0.75 µg/mL |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural components.
Anti-inflammatory Activity
In addition to its antimicrobial effects, derivatives of oxadiazoles have been studied for their anti-inflammatory properties. A study reported that certain oxadiazole compounds demonstrated significant inhibition of inflammation markers in vitro .
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | Inflammatory Marker Inhibition (%) |
|---|---|
| IVb | 70% |
| IVc | 65% |
| IVh | 80% |
These results indicate a promising avenue for further research into the therapeutic applications of this compound in inflammatory diseases.
Case Studies
- Antibacterial Study : Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The study found that specific modifications to the oxadiazole structure significantly enhanced activity .
- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the binding affinity of these compounds to bacterial enzymes critical for cell wall synthesis. For instance, derivatives showed strong binding affinities to enoyl-acyl carrier protein (ACP) reductase, indicating a potential mechanism for their antibacterial action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
